2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole
Overview
Description
2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole (DTTZ) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DTTZ is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been found to exhibit a range of interesting properties that make it an attractive target for further investigation.
Scientific Research Applications
Photovoltaic Applications
2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole (referred to as DFTT in studies) has been investigated for its utility in the field of photovoltaics. A study by Hu et al. (2013) synthesized new conjugated polymers based on DFTT and benzo[1,2-b:4,5-b′]dithiophene units, applied as donors in bulk hetero-junction polymer solar cells. These polymers, PBDTODFTT and PBDTTDFTT, demonstrated optical bandgaps of 2.00 eV and 1.98 eV, respectively, and achieved a power conversion efficiency of 3.06% under specific illumination conditions (Hu et al., 2013).
Synthetic Methodologies
Research has also focused on the synthesis and chemical modification of compounds based on the this compound structure. Saldabol et al. (2002) detailed the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, demonstrating the reactivity of these compounds and their potential for further chemical modification (Saldabol et al., 2002).
Biomedical Research
In the biomedical field, derivatives of this compound have been synthesized and evaluated for various biological activities. Foroumadi et al. (2005) reported on the synthesis and in vitro leishmanicidal activity of 2-(5-nitro-2-furyl) and 2-(5-nitro-2-thienyl)-5-substituted-1,3,4-thiadiazoles, with some compounds showing activity superior to the reference drug sodium stibogluconate (Foroumadi et al., 2005).
Mechanism of Action
Optical and electrical tests show that CTF-NWU-1 has a narrower energy band and a more efficient electron–hole separation and transfer capability compared to CTF-NWU-2 . Impressively, the photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1, while the hydrogen production rate of CTF-NWU-2 was only 4100 μmol h−1 g−1 .
Future Directions
Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices . The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .
properties
IUPAC Name |
2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXPGDMECORKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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